2-(Boc-aminomethyl)-cyclohexanecarboxylic acid
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Overview
Description
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is a compound that features a cyclohexane ring with a carboxylic acid group and a Boc-protected aminomethyl group. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is valuable in various fields of research, including organic chemistry and medicinal chemistry, due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid typically involves the protection of the aminomethyl group with a Boc group. One common method is to react 2-aminomethyl-cyclohexanecarboxylic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Amidation Reactions: The carboxylic acid group can react with amines to form amides in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification Reactions: The carboxylic acid group can be esterified with alcohols using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Amidation: EDCI, HOBt, amines.
Esterification: DCC, DMAP, alcohols.
Major Products Formed
Deprotection: 2-aminomethyl-cyclohexanecarboxylic acid.
Amidation: Amides of this compound.
Esterification: Esters of this compound.
Scientific Research Applications
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is used in various scientific research applications, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Chemical Modification of Biomolecules: It is employed for the chemical modification of biomolecules such as proteins and antibodies.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protected amine groups during the synthetic process.
Mechanism of Action
The mechanism of action of 2-(Boc-aminomethyl)-cyclohexanecarboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthetic processes. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional group reactivity is required .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-aminomethyl)phenylacetic acid: Similar in structure but with a phenyl ring instead of a cyclohexane ring.
N-Boc-protected amino acids: Commonly used in peptide synthesis, these compounds have a similar Boc-protected amine group but different side chains.
Uniqueness
2-(Boc-aminomethyl)-cyclohexanecarboxylic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic rings like phenyl. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQFRNOACLZZOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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